5-Hydroxy-3,3-dimethylpiperidin-2-one
Overview
Description
5-Hydroxy-3,3-dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Piperidine derivatives, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of these compounds has been widespread .Molecular Structure Analysis
The InChI code for 5-Hydroxy-3,3-dimethylpiperidin-2-one is 1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
5-Hydroxy-3,3-dimethylpiperidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 143.19 .Scientific Research Applications
Anti-Inflammatory Applications
5-Hydroxy-3,3-dimethylpiperidin-2-one, through its action on the serotonin (5-HT)2A receptor, exhibits potent anti-inflammatory effects. Activation of this receptor has shown promising results in reducing inflammation in animal models, which could potentially lead to new therapeutic strategies for treating inflammatory disorders (Flanagan & Nichols, 2018).
Biomass Conversion and Sustainable Chemistry
Another significant application of derivatives of 5-Hydroxy-3,3-dimethylpiperidin-2-one is in the field of sustainable chemistry. The compound 5-Hydroxymethylfurfural (HMF), which can be derived from 5-Hydroxy-3,3-dimethylpiperidin-2-one, is a versatile reagent from plant biomass. It plays a crucial role in producing sustainable polymers, functional materials, and fuels, marking a shift towards renewable feedstocks in chemical industries (Chernyshev, Kravchenko, & Ananikov, 2017).
Enhancement of Protoporphyrin IX Accumulation in Therapy
Research has explored the role of 5-Hydroxy-3,3-dimethylpiperidin-2-one derivatives in enhancing the accumulation of Protoporphyrin IX for photodynamic therapy (PDT). This approach aims to improve the clinical outcomes of PDT in treating various diseases by optimizing the protoporphyrin IX content within lesions (Gerritsen et al., 2008).
Organic Synthesis and Fine Chemical Production
5-Hydroxy-3,3-dimethylpiperidin-2-one and its derivatives also find applications in organic synthesis, especially in the production of fine chemicals. Due to its multifunctional nature, it serves as an excellent building block for synthesizing a wide range of valuable chemicals, demonstrating the potential for incorporating renewable carbon sources into diverse targets (Fan, Verrier, Queneau, & Popowycz, 2019).
Depsipeptide Research for Therapeutic Applications
Depsipeptides, derived from 5-Hydroxy-3,3-dimethylpiperidin-2-one, show promise in therapeutic applications due to their bioactivity. They exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them potential candidates for various therapeutic interventions (Ballard, Yu, & Wang, 2002).
Safety And Hazards
The compound has been classified as having the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, is an important task of modern organic chemistry .
properties
IUPAC Name |
5-hydroxy-3,3-dimethylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOSJYCPCDJBFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3,3-dimethylpiperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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